molecular formula C9H16Cl2N2 B7451636 (4-Isopropylpyridin-2-YL)methanamine 2hcl

(4-Isopropylpyridin-2-YL)methanamine 2hcl

Cat. No.: B7451636
M. Wt: 223.14 g/mol
InChI Key: TZHXYYIYGCDQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isopropylpyridin-2-YL)methanamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylpyridin-2-YL)methanamine dihydrochloride typically involves the alkylation of 4-isopropylpyridine with formaldehyde and subsequent reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maximize yield and ensure consistency between batches. The use of plug flow reactors is favored due to their efficiency in handling large-scale reactions .

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylpyridin-2-YL)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(4-Isopropylpyridin-2-YL)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Isopropylpyridin-2-YL)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Isopropylpyridin-4-yl)methanamine dihydrochloride
  • (4-Chloropyridin-2-yl)methanamine
  • (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Uniqueness

(4-Isopropylpyridin-2-YL)methanamine dihydrochloride is unique due to its specific isopropyl substitution at the 4-position of the pyridine ring. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds .

Properties

IUPAC Name

(4-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-7(2)8-3-4-11-9(5-8)6-10;;/h3-5,7H,6,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHXYYIYGCDQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.